molecular formula C16H11Cl2NO3S B2753585 3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole CAS No. 343372-66-7

3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole

Cat. No.: B2753585
CAS No.: 343372-66-7
M. Wt: 368.23
InChI Key: HGEUGOYQFBWWEY-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, have been synthesized and studied for their potential as potent HDACIs .


Synthesis Analysis

The synthesis of similar compounds often involves structure modification of a model compound. For instance, a series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve various coupling methods and transformations .

Scientific Research Applications

Molecular Structure and Docking Studies

Molecular docking studies and crystal structure analysis of tetrazole derivatives, including compounds with chlorophenyl and methylsulfonyl phenyl groups, have been used to understand the interaction within the active site of cyclooxygenase-2 enzyme, suggesting potential for the design of COX-2 inhibitors (Al-Hourani et al., 2015). This research highlights the relevance of chlorophenyl and sulfonyl compounds in therapeutic target engagement.

Synthesis and Chemical Transformations

Studies on the synthesis and chemical transformations of isoxazole derivatives provide insights into the versatility of these compounds in organic synthesis. For example, the metalation and electrophilic quenching of isoxazoles have been explored for the preparation of derivatives, demonstrating a pathway to thioalkyl derivatives, which could suggest methods for functionalizing compounds like 3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole for various applications (Balasubramaniam et al., 1990).

Antiviral Activity

Research into the synthesis and antiviral activity of thiadiazole sulfonamides highlights the potential of chlorophenyl compounds in contributing to the development of new antiviral agents. The study found certain derivatives to possess anti-tobacco mosaic virus activity, indicating the therapeutic potential of structurally related compounds (Chen et al., 2010).

Environmental Impact and Degradation

Investigations into the environmental fate of sulfonamide antibiotics, such as sulfamethoxazole, have elucidated the mechanisms of degradation and transformation during water treatment processes. These studies shed light on the stability and reactivity of sulfonamide compounds, which could be relevant for assessing the environmental impact of related chemicals (Dodd & Huang, 2004).

Mechanism of Action

The mechanism of action of similar compounds often involves interaction with specific cellular pathways. For example, some compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway .

Future Directions

The future directions in the study of similar compounds often involve further exploration of their potential applications, such as their use in the treatment of various diseases .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(3-chlorophenyl)sulfonylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c17-12-6-4-11(5-7-12)16-9-14(22-19-16)10-23(20,21)15-3-1-2-13(18)8-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEUGOYQFBWWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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